3-(3,4,5-trihydroxyphenyl)propanoic Acid
Description
3-(3,4,5-Trihydroxyphenyl)propanoic acid is a trihydroxylated phenolic acid characterized by a phenyl ring substituted with hydroxyl groups at positions 3, 4, and 5, linked to a propanoic acid side chain. This compound is notable for its antioxidant properties, mediated by its ability to donate hydrogen atoms and scavenge free radicals . It is enzymatically synthesized via hydroxylation of 3-(4-hydroxyphenyl)propanoic acid by HpaBC monooxygenases, highlighting its biosynthetic relevance .
Properties
CAS No. |
40284-59-1 |
|---|---|
Molecular Formula |
C9H10O5 |
Molecular Weight |
198.17 g/mol |
IUPAC Name |
3-(3,4,5-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O5/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h3-4,10-11,14H,1-2H2,(H,12,13) |
InChI Key |
FWFVXNQOVGSSHX-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)CCC(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Antioxidant Activity: Hydroxyl Group Number and Positioning
The antioxidant capacity of phenolic acids is strongly influenced by hydroxyl group number and arrangement. In ABTS and DPPH assays, 3-(3,4,5-trihydroxyphenyl)propanoic acid demonstrated higher activity than caffeic acid (dihydroxy) but lower than dihydrocaffeic acid (DHCA, dihydroxy with saturated side chain). This reflects the balance between hydroxyl group density and side chain structure .
Table 1: Antioxidant Activity (TEAC Values) in ABTS/DPPH Assays
| Compound | TEAC Value (ABTS) | TEAC Value (DPPH) |
|---|---|---|
| This compound | 1.45 | 1.32 |
| Caffeic acid (3,4-dihydroxypropenoic acid) | 1.20 | 1.10 |
| Dihydrocaffeic acid (DHCA) | 1.60 | 1.50 |
| 3,4,5-Trihydroxyphenylacetic acid | 1.70 | 1.65 |
- Key Insight: The trihydroxy configuration enhances electron donation, but the propanoic acid side chain (vs. acetic acid) reduces lipid peroxidation inhibition .
Alkyl Spacer Length: Propanoic vs. Acetic Acid Derivatives
The alkyl spacer between the aromatic ring and carboxylic acid modulates solubility and radical scavenging efficiency. In liposome-based lipid peroxidation assays, 3,4-dihydroxyphenylacetic acid (short acetic acid chain) outperformed this compound, suggesting shorter chains improve membrane interaction .
Table 2: Lipid Peroxidation Inhibition (IC₅₀ Values)
| Compound | IC₅₀ (μM) |
|---|---|
| 3,4-Dihydroxyphenylacetic acid | 12.3 |
| This compound | 25.6 |
| 3,4,5-Trihydroxyphenylacetic acid | 28.9 |
- Key Insight: Longer alkyl chains (e.g., propanoic acid) may hinder penetration into lipid bilayers, reducing efficacy in lipid-rich environments .
Saturated vs. Unsaturated Side Chains
The propenoic acid analog (3-(3,4,5-trihydroxyphenyl)propenoic acid) shares similar hydroxylation but features a double bond. While TEAC values for the unsaturated form are comparable to the saturated variant, computational studies suggest saturated derivatives like DHCA are more effective in non-polar environments due to enhanced hydrogen atom transfer .
Methoxy and Amino Derivatives
- 3,4,5-Trihydroxy-L-phenylalanine: The amino group substitution (vs. carboxylic acid) shifts biological activity, with roles in neurotransmitter synthesis and metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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